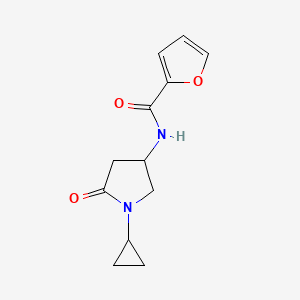

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-6-8(7-14(11)9-3-4-9)13-12(16)10-2-1-5-17-10/h1-2,5,8-9H,3-4,6-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBOPQCQOOSUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclopropylamine derivative with a furan-2-carboxylic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with a series of 5-nitro-furan-2-carboxamide derivatives synthesized via General Route B (described in ). Below is a comparative analysis based on substituent variations, physicochemical properties, and inferred pharmacological implications:

Table 1: Comparison of Key 5-Nitro-Furan-2-Carboxamide Derivatives

Key Observations:

Substituent Diversity: The target compound’s 1-cyclopropyl-5-oxopyrrolidin-3-yl group distinguishes it from analogs with purely aromatic (e.g., phenyl, thiophene) or heteroaromatic (e.g., thiazole, thiadiazole) substituents. In contrast, compounds like 2M (4-acetamidocyclohexyl) incorporate aliphatic chains, which may improve aqueous solubility but reduce metabolic resistance compared to cyclic systems.

Thermal Stability: Derivatives with nitrogen-rich heterocycles (e.g., 2J, 2K) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) and crystalline stability. The target compound’s melting point is unreported but likely influenced by its polar pyrrolidinone moiety.

Synthetic Accessibility: The synthesis of aromatic analogs (e.g., 2A, 2H) achieved higher yields (67–80%) compared to aliphatic or complex substituents (e.g., 2M: 62%).

Pharmacological Implications :

- The nitro group in the evidence compounds (e.g., 2A–2K ) is a common electron-withdrawing moiety that may enhance reactivity or binding to biological targets. The absence of a nitro group in the target compound suggests divergent mechanisms or optimized pharmacokinetics (e.g., reduced toxicity).

Research Findings and Limitations

- Structural Analogues in Drug Discovery :

The evidence compounds (e.g., 2A–3D ) were evaluated as diuretics targeting urea transport, with substituents tailored to modulate renal electrolyte handling. While the target compound lacks explicit functional data, its structural features align with urea transporter inhibitors, which require balanced lipophilicity and hydrogen-bonding capacity . - Data Gaps: No direct biological data (e.g., IC₅₀, solubility) are available for this compound. Comparisons rely on structural extrapolation from analogs.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide is a compound of significant interest due to its unique structural features, which include a cyclopropyl group, a pyrrolidinone ring, and a furan carboxamide moiety. This combination suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. Research into this compound has revealed promising results that warrant a closer examination of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This molecular configuration allows for various interactions with biological targets, making it an intriguing candidate for further study.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within cells. The compound may modulate the activity of these targets, leading to various pharmacological effects. The exact pathways remain to be fully elucidated but are essential for understanding its therapeutic potential.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. In one study, compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent anticancer activity where certain derivatives exhibited reduced cell viability compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

| Compound ID | Cell Line | Viability (%) | Comparison to Cisplatin |

|---|---|---|---|

| Compound 15 | A549 | 66 | More potent |

| Compound 21 | A549 | Not specified | Comparable |

The results indicate that modifications in the molecular structure can significantly influence the anticancer efficacy of these compounds.

Antimicrobial Activity

In addition to anticancer effects, this compound has been explored for its antimicrobial properties. Studies focusing on 5-oxopyrrolidine derivatives demonstrated effective action against multidrug-resistant strains of Staphylococcus aureus, which are known to pose significant treatment challenges .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound ID | Pathogen | Activity Level |

|---|---|---|

| Compound 21 | Methicillin-resistant S. aureus | High |

| Compound 22 | Vancomycin-intermediate S. aureus | Moderate |

These findings highlight the potential application of this compound in addressing antibiotic resistance.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compounds related to this compound:

- Study on Anticancer Efficacy : A study involving various derivatives showed that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

- Antimicrobial Screening : Another investigation screened multiple derivatives against clinically relevant pathogens, demonstrating significant antimicrobial activity against resistant strains, suggesting that these compounds could serve as templates for new antibiotic development .

Q & A

Q. What synthetic strategies are commonly employed for preparing N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis of furan-2-carboxamide derivatives typically involves coupling reactions between activated furan-2-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) and amine-containing pyrrolidinone scaffolds. For example, thiourea derivatives of furan-2-carboxamide are synthesized via carbodiimide-mediated coupling, followed by reaction with thiourea agents . Optimization includes controlling reaction temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products. Cyclopropane ring introduction may require Pd-catalyzed cross-coupling or strain-driven alkylation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides, furan ring vibrations at ~1500–1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substituent connectivity (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrrolidinone carbonyl at ~175 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (exact mass ±0.001 Da) and fragmentation patterns .

- HPLC : Assesses purity (>95% typical for research-grade compounds) .

Q. What preliminary biological activities have been reported for structurally related furan-2-carboxamide derivatives?

- Antifungal activity : N-acetonyl-substituted analogs exhibit fungicidal effects by disrupting fungal membrane integrity, with IC₅₀ values in the micromolar range .

- Antioxidant properties : Thiourea derivatives show radical scavenging activity in DPPH assays (EC₅₀ ~50–100 µM) .

- Protein kinase inhibition : Some analogs target MAPK10 or PRKD3, suggesting potential for neurodegenerative disease research .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidinone or furan rings) influence biological activity and selectivity?

- Pyrrolidinone modifications : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) enhances antifungal activity but may reduce solubility. Cyclopropyl substitution improves metabolic stability by steric shielding .

- Furan ring substitutions : Methyl or bromine groups at the 5-position increase lipophilicity, enhancing blood-brain barrier penetration for CNS targets . Quantitative structure-activity relationship (QSAR) models using DFT-calculated descriptors (e.g., HOMO-LUMO gaps) can predict activity trends .

Q. What computational methods are used to predict physicochemical properties and molecular interactions?

- Density Functional Theory (DFT) : Calculates vibrational frequencies (FT-IR/Raman), electrostatic potential maps, and charge distribution to correlate with spectroscopic data .

- Molecular docking : Screens potential targets (e.g., MAPK10) by simulating binding poses and interaction energies (e.g., hydrogen bonds with catalytic lysine residues) .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5), aqueous solubility (~50 µM), and CYP450 inhibition risks .

Q. How can crystallographic data and advanced spectroscopy resolve structural ambiguities?

- Single-crystal X-ray diffraction : Determines absolute configuration and bond lengths (e.g., C=O bond ~1.23 Å in pyrrolidinone, furan ring planarity) .

- 2D NMR (COSY, NOESY) : Assigns stereochemistry and detects through-space interactions (e.g., cyclopropyl-proton coupling) .

- Solid-state NMR : Characterizes polymorphic forms and hydrate/solvate stability, critical for formulation studies .

Q. What metabolomic or pharmacokinetic challenges are associated with this compound?

- Phase I metabolism : Cytochrome P450-mediated oxidation of the cyclopropyl ring generates epoxide intermediates, detectable via LC-MS/MS .

- Metabolite identification : Exact mass (e.g., 433.2689 Da) and isotopic patterns help track metabolites in hepatocyte assays .

- Plasma stability : Esterase-mediated hydrolysis of the amide bond may require prodrug strategies for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.